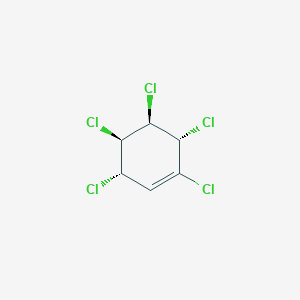
1,2,3,4,5-Pentachlorocyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2,3,4,5-Pentachlorocyclohexene is a chlorinated cyclohexene derivative. It is characterized by the presence of five chlorine atoms attached to the cyclohexene ring at positions 1, 3, 4, 5, and 6, respectively. This compound is notable for its specific stereochemistry, which is indicated by the (3S,4R,5R,6S) configuration. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachlorocyclohexene typically involves the chlorination of cyclohexene. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexene ring. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and chlorine concentration, to achieve high efficiency and consistency in product quality. The use of advanced separation techniques, such as distillation and crystallization, ensures the purification of the final product to meet industry standards.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentachlorocyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding chlorinated cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce less chlorinated cyclohexenes or cyclohexanes.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of chlorohydrins or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Chlorinated cyclohexanones or cyclohexanols.
Reduction: Less chlorinated cyclohexenes or cyclohexanes.
Substitution: Chlorohydrins or other substituted derivatives.
科学的研究の応用
1,2,3,4,5-Pentachlorocyclohexene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use as a pharmacological agent, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 1,2,3,4,5-Pentachlorocyclohexene involves its interaction with molecular targets, such as enzymes and receptors, in biological systems. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved may include the disruption of cellular processes, such as signal transduction and metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3R,4S,5S,6R)-1,3,4,5,6-pentachlorocyclohexene: An enantiomer of 1,2,3,4,5-Pentachlorocyclohexene with a different stereochemical configuration.
Chlorocyclohexene: A less chlorinated derivative with fewer chlorine atoms attached to the cyclohexene ring.
Uniqueness
This compound is unique due to its specific stereochemistry and high degree of chlorination. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.
特性
分子式 |
C6H5Cl5 |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6+/m0/s1 |
InChIキー |
MQYAVRUCONBHOR-REXQBJLCSA-N |
SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
異性体SMILES |
C1=C([C@H]([C@@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


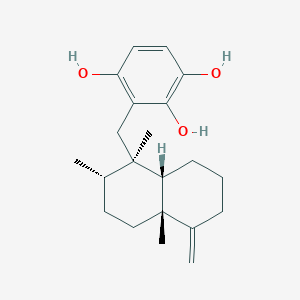
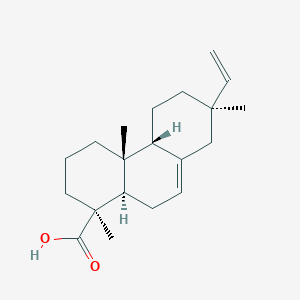

![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)
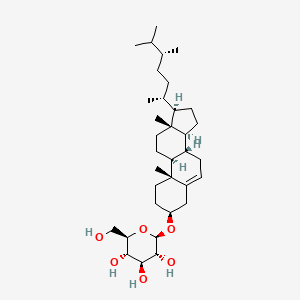
![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)
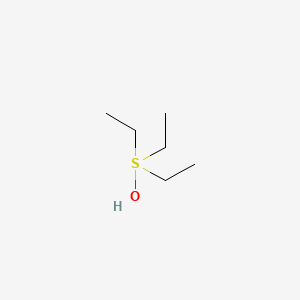
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
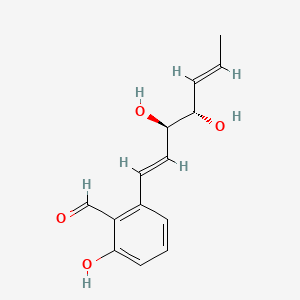
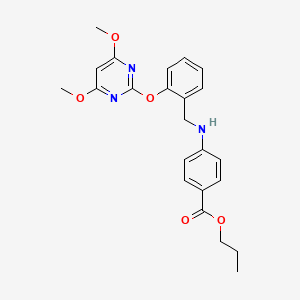
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)

![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
